DAUNORUBICIN HCL

描述

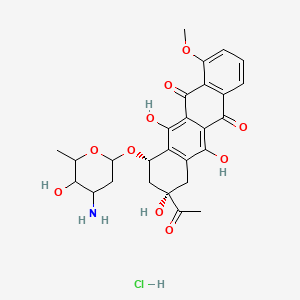

Structure

3D Structure of Parent

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-CFCXLQPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3',4'-Epidaunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-epi-Daunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin HCl in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, remains a critical chemotherapeutic agent, particularly in the treatment of acute leukemias.[1][2] Its clinical efficacy is rooted in a multifaceted mechanism of action that converges on the induction of catastrophic DNA damage and cellular stress, ultimately leading to apoptotic cell death. This technical guide provides a detailed examination of the three primary mechanisms of Daunorubicin's action: (1) DNA intercalation and poisoning of topoisomerase II, (2) generation of cytotoxic reactive oxygen species (ROS), and (3) activation of apoptotic signaling pathways. This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of the core processes to serve as a comprehensive resource for oncology researchers.

Core Mechanisms of Action

Daunorubicin's antineoplastic effects are not attributable to a single mode of action but rather to a coordinated assault on critical cellular processes. The primary mechanisms are DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals.[3][4]

DNA Intercalation and Topoisomerase II Poisoning

The foundational mechanism of Daunorubicin's cytotoxicity involves its direct interaction with nuclear DNA.[5]

-

DNA Intercalation: The planar aromatic ring structure of Daunorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This physical distortion of DNA's structure disrupts the functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[4][6] Daunorubicin shows the highest preference for intercalation at sites with two adjacent G/C base pairs.[2] This binding induces a local unwinding of the DNA helix and can lead to histone eviction from chromatin.[2]

-

Topoisomerase II Inhibition: Concurrently, Daunorubicin targets Topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems, such as supercoiling, by creating and religating transient double-strand breaks (DSBs).[7][8] Daunorubicin does not act as a classic enzymatic inhibitor but as a "poison." It stabilizes the "cleavage complex," a covalent intermediate where Topo II is bound to the broken DNA strands.[7][9] By preventing the religation step, Daunorubicin converts Topo II into a cellular toxin that generates permanent, lethal DSBs.[3][8] This accumulation of DSBs is a potent signal for cell cycle arrest and apoptosis.[5][10] It is this stabilization of the Topo II-DNA complex, rather than intercalation alone, that is considered the critical cytotoxic event.[11]

Caption: Daunorubicin intercalates DNA and poisons Topoisomerase II, leading to permanent DNA breaks.

Generation of Reactive Oxygen Species (ROS)

Daunorubicin's quinone moiety facilitates a futile redox cycle, leading to the production of high levels of intracellular ROS.[3][5] This mechanism contributes significantly to its cytotoxicity and is also implicated in its cardiotoxic side effects.[12]

The process involves:

-

One-electron reduction: The quinone group of Daunorubicin is reduced to a semiquinone free radical by enzymes such as NADPH-cytochrome P450 reductase, often within mitochondria.[12]

-

Oxygen reaction: This unstable semiquinone radical rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent Daunorubicin molecule and forming a superoxide (B77818) anion (O₂•⁻).[12]

-

Cascade formation: Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). In the presence of intracellular iron, H₂O₂ can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH).[12]

This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to DNA, lipids, and proteins, which further contributes to the induction of apoptosis.[13][14]

Caption: Redox cycling of Daunorubicin's quinone moiety generates cytotoxic reactive oxygen species (ROS).

Induction of Apoptotic Signaling Pathways

The DNA damage and oxidative stress induced by Daunorubicin activate a complex network of signaling pathways that converge on the execution of apoptosis.[1] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered.

-

Intrinsic Pathway: This is the major route for Daunorubicin-induced apoptosis.[1]

-

DNA Damage Response: DSBs activate kinases like ATM (ataxia-telangiectasia mutated), which in turn phosphorylate and activate the p53 tumor suppressor protein.[1][5]

-

Bcl-2 Family Modulation: Activated p53 upregulates pro-apoptotic Bcl-2 family proteins like Bax and Puma, which permeabilize the mitochondrial outer membrane.[1]

-

Caspase Activation: This leads to the release of cytochrome c, formation of the apoptosome, and activation of the initiator caspase-9, which subsequently activates effector caspases like caspase-3.[1]

-

-

Extrinsic Pathway: Daunorubicin can increase the expression of death receptors like Fas (CD95) on the cell surface.[1][15] Ligand binding to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[1] Activated caspase-8 can directly activate caspase-3 or cleave the protein Bid into tBid, which then amplifies the intrinsic pathway.[1]

-

Other Pathways: Daunorubicin has also been shown to trigger apoptosis through the generation of the lipid second messenger ceramide via sphingomyelin (B164518) hydrolysis.[16] Furthermore, it activates the pro-apoptotic JNK signaling pathway while inactivating the pro-survival PI3K/AKT pathway.[17][18]

Caption: Daunorubicin induces apoptosis via intrinsic (DNA damage/ROS) and extrinsic pathways.

Quantitative Data Summary

The cytotoxic efficacy of Daunorubicin varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Acute Myeloid Leukemia (AML) | 2.52 µM | 24 h | [19] |

| U937 | Acute Myeloid Leukemia (AML) | 1.31 µM | 24 h | [19] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 11.2 nM | 72 h | [20] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 14.8 nM | 72 h | [20] |

| EPG85-257 | Gastric Carcinoma | ~10 nM | Not Specified | [21] |

| EPP85-181 | Pancreatic Carcinoma | ~20 nM | Not Specified | [21] |

| HeLa | Cervical Cancer | ~0.4 µM | 48 h | [22] |

| PC3 | Prostate Cancer | ~0.3 µM | 48 h | [22] |

Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.

Detailed Experimental Protocols

In Vitro Topoisomerase II-Mediated DNA Cleavage Assay

This assay is designed to determine if a compound acts as a Topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.[9][23]

-

Principle: Topo II poisons trap the enzyme on the DNA after it has made a double-strand cut. When the enzyme is denatured (e.g., with SDS) and digested (with proteinase K), the DNA breaks are revealed. Using a supercoiled plasmid DNA substrate, the formation of a linear DNA product indicates Topo II poisoning.[23]

-

Materials:

-

Purified human Topoisomerase IIα enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

10x Topo II Assay Buffer.

-

ATP solution.

-

Daunorubicin stock solution (and positive control, e.g., Etoposide).

-

SDS solution (10%).

-

Proteinase K (20 mg/mL).

-

Agarose (B213101), TBE buffer, DNA loading dye, Ethidium (B1194527) bromide.

-

-

Protocol:

-

Set up reaction tubes on ice containing assay buffer, ATP, and supercoiled plasmid DNA.

-

Add Daunorubicin at various concentrations to the respective tubes. Include a no-drug control and a positive control.

-

Initiate the reaction by adding purified Topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 1%.

-

Digest the denatured Topo II by adding proteinase K and incubating at 45-50°C for 30-60 minutes.

-

Add DNA loading dye to each sample.

-

Load samples onto a 1% agarose gel containing ethidium bromide and perform electrophoresis.

-

Visualize DNA bands under UV illumination. An increase in the linear DNA band with increasing drug concentration confirms Topoisomerase II poisoning activity.[23]

-

Caption: Experimental workflow for the Topoisomerase II-mediated DNA cleavage assay.

Intracellular ROS Detection using DCFH-DA

This is a common method to quantify total intracellular ROS levels following drug treatment.[24][25]

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), the intensity of which is proportional to the amount of ROS.[25]

-

Materials:

-

Adherent or suspension cancer cells.

-

DCFH-DA powder and high-quality DMSO.

-

Cell culture medium (phenol red-free for imaging).

-

Phosphate-Buffered Saline (PBS).

-

Daunorubicin.

-

Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide).

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

-

Protocol (for Adherent Cells in a Microplate):

-

Cell Seeding: Seed cells in a 96-well plate to achieve 70-90% confluency on the day of the experiment. Incubate overnight.[25]

-

Cell Treatment: Treat cells with various concentrations of Daunorubicin for the desired duration. Include untreated and positive controls.

-

DCFH-DA Staining:

-

Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[25][26]

-

Remove the drug-containing medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[27]

-

-

Measurement:

-

Remove the DCFH-DA solution and wash cells twice with warm PBS.

-

Add PBS or phenol (B47542) red-free medium to the wells.

-

Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm).[25]

-

-

Analysis: After subtracting the background fluorescence of control wells, calculate the fold change in fluorescence intensity relative to the untreated cells.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Daunorubicin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. adooq.com [adooq.com]

- 9. benchchem.com [benchchem.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells | Semantic Scholar [semanticscholar.org]

- 19. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. benchchem.com [benchchem.com]

- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. abcam.cn [abcam.cn]

Daunorubicin Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of daunorubicin (B1662515) hydrochloride, a potent anthracycline antibiotic widely employed in chemotherapy. The document details its molecular structure, physicochemical properties, and core mechanisms of action, with a focus on DNA intercalation and topoisomerase II inhibition. It includes quantitative data, a representative experimental protocol for its characterization, and a visualization of its molecular pathway to support advanced research and drug development efforts.

Molecular Structure and Chemical Identity

Daunorubicin hydrochloride is the hydrochloride salt of daunorubicin, an antineoplastic antibiotic first isolated from Streptomyces peucetius.[1] It is classified as an anthracycline and is structurally characterized by a planar tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.[2][3]

Chemical Structure:

-

IUPAC Name: (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[2]

-

Synonyms: Daunomycin hydrochloride, Rubidomycin hydrochloride, RP 13057 hydrochloride[2]

Physicochemical Properties

Daunorubicin hydrochloride is an orange-red crystalline powder.[2][6] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₉NO₁₀ · HCl | [4][7] |

| Molecular Weight | 563.98 g/mol | [4][5][7][8] |

| Melting Point | 188-190 °C (decomposes) | [2][6] |

| 167 °C (decomposes) | [1][9] | |

| 190 °C (decomposes) | [10] | |

| logP | 1.83 (for free base) | [3] |

| pKa | 8.19 (amine), 10.19 (phenol) (Predicted) | [3] |

| UV/Vis λmax | 234, 251, 288, 480 nm | [11] |

| 477 nm (in H₂O) | [1][10] |

Solubility Profile

The solubility of daunorubicin hydrochloride is a key factor in its preparation for both in vitro and in vivo studies. It is generally soluble in water and polar organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Freely soluble | [10][12] |

| Soluble to 50 mM | ||

| 100 mg/mL | [4] | |

| DMSO | ~10 mg/mL | [11] |

| 100 mg/mL (fresh DMSO recommended) | [4] | |

| Methanol (B129727) | Freely soluble | [10][12] |

| Ethanol | Slightly soluble | [10][12] |

| Soluble | [6] | |

| Dimethylformamide (DMF) | ~20 mg/ml | [11] |

| Acetone | Practically insoluble | [10][12] |

| Chloroform | Practically insoluble | |

| Ether | Insoluble | [1] |

| Benzene | Insoluble | [1] |

Mechanism of Action

The cytotoxic effects of daunorubicin are primarily attributed to its interference with DNA replication and transcription, achieved through two main interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][13][14]

DNA Intercalation

The planar anthraquinone (B42736) ring of daunorubicin inserts itself between the base pairs of the DNA double helix.[13] This intercalation leads to several cytotoxic consequences:

-

Structural Distortion: The drug's insertion unwinds and lengthens the DNA helix, causing significant conformational changes that disrupt DNA-protein interactions.[13]

-

Inhibition of Synthesis: This distortion interferes with the functions of DNA and RNA polymerases, thereby blocking the synthesis of new DNA and RNA.[4][12][13]

-

Histone Eviction: Intercalation can also lead to the eviction of histones from chromatin, further disrupting DNA structure and regulation.[6][13]

Topoisomerase II Inhibition

Daunorubicin acts as a "topoisomerase II poison".[13] Topoisomerase II is a vital enzyme that resolves DNA topological problems by creating and resealing transient double-strand breaks (DSBs).[15][16] Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA (the cleavable complex), which prevents the enzyme from religating the DNA strands.[1][15] This leads to:

-

Accumulation of DNA Double-Strand Breaks: The trapped enzyme-DNA complexes result in persistent DSBs.[15][17]

-

Activation of Damage Response: The accumulation of DSBs triggers cellular DNA damage response pathways, such as the ATM/Chk2 signaling pathway.[15]

-

Cell Cycle Arrest and Apoptosis: If the DNA damage is too severe to be repaired, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated.[1][4][15]

The following diagram illustrates the signaling pathway of daunorubicin's mechanism of action.

Experimental Protocols

The characterization and quantification of daunorubicin hydrochloride are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of the compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for determining the purity of a daunorubicin hydrochloride sample. Method optimization may be required based on the specific instrumentation and analytical column used.

1. Objective: To determine the purity of a daunorubicin hydrochloride bulk sample by measuring the area percentage of the main peak relative to all other peaks detected.

2. Materials and Reagents:

-

Daunorubicin Hydrochloride Reference Standard and sample

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Sodium lauryl sulfate (B86663) (optional, for mobile phase)[18]

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation and Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.[18][19]

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., water with sodium lauryl sulfate and phosphoric acid).[18] An alternative could be a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Injection Volume: 10 - 20 µL.[19]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

4. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of Daunorubicin Hydrochloride Reference Standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same final concentration.

5. Chromatographic Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Blank Injection: Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of daunorubicin.

-

Standard Injection: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time reproducibility and peak area precision.

-

Sample Injection: Inject the sample solution in duplicate or triplicate.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main daunorubicin peak relative to the total area of all peaks detected.

Purity (%) = (Area of Daunorubicin Peak / Total Area of All Peaks) x 100

6. System Suitability: The system is deemed suitable for analysis if parameters such as theoretical plates, tailing factor, and reproducibility (relative standard deviation of peak areas and retention times) for the reference standard injections meet predefined criteria (e.g., RSD < 2%).

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. Daunorubicin Hydrochloride | 23541-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Daunorubicin Hydrochloride - LKT Labs [lktlabs.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. labproinc.com [labproinc.com]

- 10. Daunorubicin hydrochloride CAS#: 23541-50-6 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Facebook [cancer.gov]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biology.stackexchange.com [biology.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Daunorubicin HCl Topoisomerase II Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely employed in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of cytotoxic action involves the inhibition of DNA topoisomerase II, a critical enzyme in the regulation of DNA topology. This technical guide provides a comprehensive overview of the molecular and cellular pathways affected by Daunorubicin HCl, with a focus on its interaction with topoisomerase II. Detailed experimental protocols for key assays, a summary of quantitative data on its cytotoxic effects, and visualizations of the core signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

Daunorubicin exerts its antineoplastic effects through a multi-faceted mechanism, at the core of which is its function as a topoisomerase II poison.[1] Unlike catalytic inhibitors, Daunorubicin does not block the enzymatic activity of topoisomerase II directly. Instead, it intercalates into DNA and stabilizes the transient topoisomerase II-DNA cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[1] The persistence of these DSBs triggers a cascade of cellular responses, including cell cycle arrest, activation of DNA damage response pathways, and ultimately, apoptosis.[1]

Mechanism of Action: Topoisomerase II Inhibition

The interaction of Daunorubicin with the topoisomerase II-DNA complex is a pivotal event in its cytotoxic activity. The planar anthracycline ring of Daunorubicin intercalates between DNA base pairs, causing a structural distortion of the DNA double helix.[2] This intercalated drug molecule then interacts with both the DNA and the topoisomerase II enzyme, trapping the complex in a state where the DNA is cleaved. This ternary complex (Daunorubicin-DNA-Topoisomerase II) is stabilized, preventing the enzyme from completing its catalytic cycle of re-ligating the DNA strands.[1] The accumulation of these cleavage complexes results in the formation of permanent DSBs, which are highly toxic to the cell.[1]

Cellular Signaling Pathways

The induction of DSBs by Daunorubicin activates a complex network of signaling pathways that collectively determine the fate of the cell.

DNA Damage Response (DDR)

The presence of DSBs is recognized by cellular sensors, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. This initiates a signaling cascade that includes the phosphorylation of the checkpoint kinase Chk2.[3] The activation of the ATM/Chk2 pathway leads to the phosphorylation of numerous downstream targets that orchestrate the cellular response to DNA damage.[3]

Cell Cycle Arrest

A crucial consequence of the DDR activation is the implementation of cell cycle checkpoints to prevent the propagation of damaged DNA. Daunorubicin treatment typically leads to a prominent arrest in the G2/M phase of the cell cycle.[4] This arrest is mediated by the ATM/Chk2 pathway, which can inhibit the activity of cyclin-dependent kinases (CDKs) necessary for mitotic entry.

Apoptotic Pathways

If the DNA damage is extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. Daunorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of p53, a key tumor suppressor protein, plays a significant role in this process by transactivating pro-apoptotic genes.

This compound signaling pathway.

Quantitative Data

The cytotoxic potency of Daunorubicin is typically evaluated by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hematological Malignancies | |||

| THP-1 | Acute Myeloid Leukemia | 0.04 - 0.1 | [5] |

| KG-1 | Acute Myeloid Leukemia | 0.03 - 0.08 | [5] |

| HL-60 | Acute Promyelocytic Leukemia | 0.01 - 2.52 | [2][5] |

| Kasumi-1 | Acute Myeloid Leukemia | 0.005 - 0.02 | [5] |

| U937 | Histiocytic Lymphoma | 0.80 - 1.31 | [2] |

| Solid Tumors | |||

| EPG85-257 | Gastric Carcinoma | ~0.02 | [6] |

| EPP85-181 | Pancreatic Carcinoma | ~0.015 | [6] |

| A549 | Lung Carcinoma | 0.46 | [7] |

| RD | Rhabdomyosarcoma | 0.30 | [7] |

| HCT116 | Colorectal Carcinoma | 0.21 - 0.68 | [7][8] |

| MCF7 | Breast Adenocarcinoma | 1.80 | [7] |

Note: IC50 values can vary significantly based on experimental conditions such as cell density, duration of drug exposure, and the specific viability assay used.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the mechanism of action of Daunorubicin.

General experimental workflow.

In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound solution (in DMSO or water)

-

5x Loading dye

-

Agarose (B213101) gel (0.8-1%)

-

Ethidium (B1194527) bromide or other DNA stain

-

-

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x topoisomerase II reaction buffer and 200 ng of kDNA.

-

Add varying concentrations of Daunorubicin or vehicle control.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Cellular DNA Damage Assay (γH2AX Immunofluorescence)

This method quantifies the formation of DSBs in cells treated with Daunorubicin by detecting the phosphorylated form of histone H2AX (γH2AX).

-

Materials:

-

Cancer cell line of interest

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.3% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with Daunorubicin at various concentrations for the desired time.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.[4]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.[4]

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[4]

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

-

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle following Daunorubicin treatment.

-

Materials:

-

Daunorubicin-treated and control cells

-

70% cold ethanol (B145695) for fixation

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest approximately 1x10^6 cells by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[9]

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in PI staining solution.[9]

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.

-

Materials:

-

Daunorubicin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest approximately 1x10^5 to 1x10^6 cells and wash with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

-

Conclusion

This compound remains a cornerstone of chemotherapy for hematological cancers, primarily due to its effective inhibition of topoisomerase II. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, Daunorubicin induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. A thorough understanding of these molecular and cellular pathways, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of novel anticancer strategies and for optimizing the clinical use of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Modes of Cell‐killing Action between DNA Topoisomerase I and II Inhibitors Revealed by Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Daunorubicin HCl: DNA Intercalation and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin (B1662515), an anthracycline antibiotic, is a potent chemotherapeutic agent widely utilized in the treatment of various hematological malignancies. Its primary mechanism of action involves the intercalation into DNA and the subsequent inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular interactions between Daunorubicin HCl and DNA, focusing on the specifics of intercalation, binding site preferences, and the thermodynamic and kinetic profiles of these interactions. Detailed experimental protocols for studying these phenomena are provided, alongside graphical representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Daunorubicin exerts its cytotoxic effects by directly interacting with genomic DNA. This interaction is multifaceted, involving both the intercalation of the planar chromophore of the drug between DNA base pairs and interactions of its daunosamine (B1196630) sugar moiety within the DNA minor groove.[1][2] This binding event is the initiating step in a cascade of cellular responses, most notably the trapping of the topoisomerase II-DNA cleavage complex.[1][3] Understanding the precise nature of Daunorubicin-DNA binding is crucial for the rational design of new anthracycline analogs with improved efficacy and reduced cardiotoxicity.[2]

Mechanism of DNA Intercalation and Binding

Daunorubicin's binding to DNA is a two-step process.[4] The initial interaction is driven by electrostatic forces between the positively charged amino group of the daunosamine sugar and the negatively charged phosphate (B84403) backbone of DNA.[5] This is followed by the insertion of the planar tetracyclic aglycone ring system between adjacent base pairs of the DNA double helix.[1][2]

The daunosamine sugar resides in the minor groove of the DNA, contributing to the stability and specificity of the complex.[6][7] Crystallographic studies have revealed that Daunorubicin preferentially intercalates at 5'-GC-3' and 5'-CG-3' sequences.[1][6] Specifically, it shows a high preference for two adjacent G/C base pairs, often flanked on the 5' side by an A/T base pair.[1] This intercalation event induces a local unwinding of the DNA helix by approximately 8 degrees and causes conformational changes in the neighboring base pairs.[1]

Quantitative Analysis of Daunorubicin-DNA Binding

The interaction between Daunorubicin and DNA has been extensively quantified using various biophysical techniques. The key parameters include the association constant (Ka), which reflects the binding affinity, and the thermodynamic parameters that describe the energetic driving forces of the interaction.

Table 1: Association Constants for Daunorubicin-DNA Interaction

| Method | DNA Source | Temperature (°C) | Ionic Strength (M) | Association Constant (Ka) (M-1) | Reference |

| Equilibrium Dialysis | Calf Thymus | 4 | Not specified | 3.1 x 106 | [8] |

| Equilibrium Dialysis | Calf Thymus | 65 | Not specified | 3.9 x 105 | [8] |

| Optical Method | Not specified | 37 | Not specified | 0.10 - 0.12 x 106 | [9] |

| Fluorescence Spectroscopy | Calf Thymus | Not specified | Not specified | 1.5 ± 0.5 × 106 | [10] |

| UV-Vis Spectrophotometry | Calf Thymus | Room Temp | 0.05 (NaCl) | 7.8 x 104 | [11] |

Table 2: Thermodynamic Parameters of Daunorubicin-DNA Interaction

| Parameter | Value | Conditions | Reference |

| Gibbs Free Energy (ΔG°) | -8.2 to -8.8 kcal/mol | Temperature dependent | [8] |

| Enthalpy (ΔH°) | -5.3 kcal/mol | Not specified | [8] |

| Entropy (ΔS°) | +10 to +11 cal/mol·K | Not specified | [8] |

| Number of Binding Sites (n) | 0.15 to 0.16 per nucleotide | Independent of temperature | [8] |

| Binding Stoichiometry | 3.1 ± 0.4 base pairs per drug molecule | Not specified | [10] |

The thermodynamic data indicates that the binding of Daunorubicin to DNA is an enthalpically driven process with a favorable entropic contribution.[8] The positive entropy change is attributed to the release of water molecules from the DNA and the drug upon complex formation.[8]

Experimental Protocols

UV-Visible Spectrophotometry for Binding Constant Determination

This method relies on the change in the absorbance spectrum of Daunorubicin upon binding to DNA.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Titration: Keep the concentration of Daunorubicin constant in a quartz cuvette and incrementally add small aliquots of the DNA stock solution.

-

Spectral Measurement: After each addition of DNA, record the UV-Vis spectrum of the solution over a wavelength range of 250-700 nm.[12]

-

Data Analysis: Monitor the changes in the absorbance of Daunorubicin at its maximum absorption wavelength. The binding constant (Kb) can be calculated using the Scatchard equation or by fitting the data to a suitable binding model.[9][12]

Workflow for UV-Vis Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile.[13]

Methodology:

-

Sample Preparation: Prepare solutions of Daunorubicin and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.

-

Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the Daunorubicin solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections of the Daunorubicin solution into the DNA solution while monitoring the heat released or absorbed.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then fit to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.[5]

References

- 1. Overview of Equilibrium Dialysis [harvardapparatus.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daunorubicin can eliminate iPS-derived cancer stem cells via ICAD/CAD-independent DNA fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. harvardapparatus.com [harvardapparatus.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Daunorubicin HCl: A Double-Edged Sword in Cancer Therapy - Unraveling the Mechanisms of Apoptosis and Necrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Executive Summary

Daunorubicin (B1662515) HCl, a potent anthracycline antibiotic, remains a cornerstone in the treatment of various hematological malignancies, primarily acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its therapeutic efficacy is largely attributed to its ability to induce cancer cell death. This process, however, is not monolithic and can manifest as two distinct forms: programmed cell death (apoptosis) or a more chaotic and inflammatory demise (necrosis).[2][3] Understanding the molecular intricacies that dictate the switch between Daunorubicin-induced apoptosis and necrosis is paramount for optimizing its therapeutic index, overcoming drug resistance, and designing novel combination therapies.

This technical guide provides a comprehensive exploration of the signaling pathways, experimental methodologies, and quantitative data associated with Daunorubicin HCl-induced apoptosis and necrosis. We delve into the core mechanisms, from DNA intercalation and topoisomerase II inhibition to the generation of reactive oxygen species (ROS), and their downstream consequences on cell fate. Detailed experimental protocols and structured data tables are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction: The Dual Modalities of Daunorubicin-Induced Cell Death

Daunorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.[4][5] This genotoxic stress can trigger a cascade of cellular responses, culminating in either apoptosis or necrosis. The choice between these two pathways is often dependent on the concentration of the drug and the specific cellular context.[6][7]

Apoptosis , or programmed cell death, is a highly regulated and energy-dependent process characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8] It is generally considered a "clean" form of cell death that avoids inflammation.

Necrosis , on the other hand, is traditionally viewed as a passive, uncontrolled form of cell death resulting from overwhelming cellular stress. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[9] However, recent research has unveiled programmed forms of necrosis, such as necroptosis, which are regulated by specific signaling pathways. While Daunorubicin is well-documented to induce apoptosis, its ability to trigger necrosis, particularly at higher concentrations, is also a critical aspect of its biological activity.[3][10]

Signaling Pathways of Daunorubicin-Induced Apoptosis

Daunorubicin activates a complex network of signaling pathways that converge on the activation of caspases, the executioners of apoptosis. These can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Daunorubicin-induced apoptosis, initiated by intracellular stress signals.[1]

-

DNA Damage and p53 Activation: Daunorubicin-induced DNA double-strand breaks activate the ATM (ataxia-telangiectasia mutated) kinase, which in turn phosphorylates and activates the p53 tumor suppressor protein.[11] Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and Puma.[3]

-

Reactive Oxygen Species (ROS) Generation: Daunorubicin's quinone moiety can undergo redox cycling, leading to the production of ROS.[6] ROS can directly damage mitochondria and further amplify the apoptotic signal.[3]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. Daunorubicin shifts this balance in favor of pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[12] Cytosolic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[3]

-

Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[10]

The Extrinsic (Death Receptor) Pathway

Daunorubicin can also initiate apoptosis through the extrinsic pathway by sensitizing cells to death receptor-mediated signaling.[1]

-

Death Receptor Upregulation: Treatment with Daunorubicin can increase the expression of death receptors like Fas (CD95) on the cell surface.[1]

-

DISC Formation: Upon binding of the Fas ligand (FasL), the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). This complex, known as the Death-Inducing Signaling Complex (DISC), recruits pro-caspase-8.

-

Caspase-8 Activation: Proximity-induced dimerization at the DISC leads to the auto-activation of caspase-8.

-

Caspase Cascade Activation: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3. Alternatively, it can cleave Bid to tBid, which then activates the intrinsic pathway, creating a crosstalk between the two pathways.

Daunorubicin-Induced Necrosis

While apoptosis is a well-defined outcome of Daunorubicin treatment, necrosis can also be a significant mode of cell death, particularly under certain conditions.

Mechanisms of Necrosis Induction

The precise signaling pathways leading to Daunorubicin-induced primary necrosis are less characterized than those for apoptosis. However, several factors are thought to contribute:

-

High Drug Concentrations: Supratherapeutic concentrations of Daunorubicin can cause overwhelming cellular damage, leading to a rapid loss of membrane integrity and necrotic cell death.[7]

-

Severe Oxidative Stress: The extensive generation of ROS can lead to lipid peroxidation and direct damage to the plasma membrane, resulting in necrosis.[3]

-

ATP Depletion: Severe mitochondrial damage can lead to a collapse in cellular ATP levels. Since apoptosis is an energy-dependent process, a lack of ATP can shift the mode of cell death towards necrosis.

-

Mitotic Catastrophe: Daunorubicin can induce "mitotic catastrophe" in cells that enter mitosis with damaged DNA. This can ultimately lead to either apoptosis or necrosis.[8]

It is important to note that while there is evidence for Daunorubicin inducing a necrotic phenotype, its ability to activate the canonical necroptosis pathway involving RIPK1, RIPK3, and MLKL is not yet firmly established.

Experimental Protocols for Assessing Apoptosis and Necrosis

A variety of assays are available to distinguish and quantify Daunorubicin-induced apoptosis and necrosis.

Annexin V and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.

-

Workflow:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Daunorubicin for the indicated time. Include a vehicle-treated control.

-

Cell Harvesting: Harvest suspension cells by centrifugation. For adherent cells, gently detach using a non-enzymatic method.

-

Washing: Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and PI solution to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Primary necrotic cells: Can be Annexin V-negative and PI-positive, although this population can be difficult to distinguish from mechanically damaged cells.

-

-

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies necrosis by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[13]

-

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with Daunorubicin. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.

-

Incubation: Incubate at room temperature, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples and controls.

-

High-Mobility Group Box 1 (HMGB1) Release Assay

HMGB1 is a nuclear protein that is passively released from necrotic cells and can act as a damage-associated molecular pattern (DAMP) to stimulate an immune response.

-

Principle: The amount of HMGB1 released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Protocol (ELISA):

-

Sample Collection: Collect cell culture supernatants after Daunorubicin treatment.

-

Coating: Coat a 96-well plate with an HMGB1 capture antibody.

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add standards and samples to the wells.

-

Detection: Add a biotinylated HMGB1 detection antibody, followed by streptavidin-HRP and a substrate solution.

-

Measurement: Measure the absorbance and determine the HMGB1 concentration from a standard curve.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.

-

Protocol:

-

Protein Extraction: Extract total protein from Daunorubicin-treated and control cells.

-

Protein Quantification: Determine the protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Data on Daunorubicin-Induced Cell Death

The extent of apoptosis and necrosis induced by Daunorubicin is dependent on the cell line, drug concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Daunorubicin-Induced Apoptosis in Leukemia Cell Lines

| Cell Line | Daunorubicin Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |

| MOLT-4 | 10 µM | 4h treatment + 4h recovery | 27.48% ± 2.46 | [3] |

| MOLT-4 | 10 µM | 4h treatment + 12h recovery | 14.88% ± 2.45 | [3] |

| MOLT-4 | 10 µM | 4h treatment + 24h recovery | 12.88% ± 0.10 | [3] |

| CCRF-CEM | 10 µM | 4h treatment + 4h recovery | ~14.15% | [3] |

| CCRF-CEM | 10 µM | 4h treatment + 24h recovery | 4.51% ± 0.04 | [3] |

| SUP-B15 | 10 µM | 4h treatment + 4h recovery | 25.75% ± 1.74 | [3] |

| SUP-B15 | 10 µM | 4h treatment + 12h recovery | 11.45% ± 1.61 | [3] |

| SUP-B15 | 10 µM | 4h treatment + 24h recovery | 18.11% ± 1.53 | [3] |

| HL-60 | 0.5 - 1 µM | Not specified | Rapid apoptosis | [6] |

| Jurkat | 0.1 µM | 8 hours | Detectable apoptosis | [5] |

| Jurkat | 1 µM | 6 hours | Detectable apoptosis | [5] |

Table 2: IC50 Values of Daunorubicin in AML Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HL-60 | 2.52 | [14] |

| KG-1 | ~1.5 | [14] |

| THP-1 | ~2.0 | [14] |

| U937 | 1.31 | [14] |

| Kasumi-1 | ~0.5 | [14] |

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Directions

This compound induces cell death through a complex interplay of apoptotic and necrotic mechanisms. While the signaling pathways of apoptosis are well-characterized, further research is needed to fully elucidate the specific pathways involved in Daunorubicin-induced primary necrosis and its potential to activate programmed necrosis pathways like necroptosis. A deeper understanding of these processes will be instrumental in:

-

Predicting patient response: The predominant mode of cell death induced by Daunorubicin may influence treatment outcomes.

-

Developing combination therapies: Targeting specific nodes in the apoptotic or necrotic pathways could enhance the efficacy of Daunorubicin.

-

Mitigating side effects: Understanding the mechanisms of off-target cell death can help in designing strategies to protect healthy tissues.

The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of Daunorubicin and to ultimately improve its clinical application in the fight against cancer.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of anthracycline-induced death of human leukemia cells: programmed cell death versus necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro induction of apoptosis and necrosis by new derivatives of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell-cycle Disturbance and Induction of Programmed Death by New Formamidine Analogs of Daunorubicin | Anticancer Research [ar.iiarjournals.org]

- 9. Apoptosis and resistance to daunorubicin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RIPK1-RIPK3-MLKL-dependent necrosis promotes the aging of mouse male reproductive system | eLife [elifesciences.org]

- 13. ibl-international.com [ibl-international.com]

- 14. benchchem.com [benchchem.com]

Daunorubicin HCl in Acute Myeloid Leukemia (AML) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Daunorubicin (B1662515) Hydrochloride (HCl) and its application in Acute Myeloid Leukemia (AML) research. Daunorubicin, an anthracycline antibiotic, is a cornerstone in AML chemotherapy.[1] This document details its mechanism of action, impact on cellular signaling pathways, and provides standardized protocols for in vitro experimental evaluation. Quantitative data on its efficacy across various AML cell lines are presented for comparative analysis.

Mechanism of Action

Daunorubicin's primary antineoplastic effects are mediated through two principal mechanisms:

-

DNA Intercalation: Daunorubicin's planar ring structure intercalates between DNA base pairs.[2][3] This physical insertion into the DNA double helix obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and inhibition of proliferation.[2]

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[4] By preventing the re-ligation of DNA strands after they have been cleaved by topoisomerase II, Daunorubicin induces double-strand breaks, a potent trigger for apoptosis.[3][4]

These actions collectively result in significant DNA damage, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Key Signaling Pathways Affected by Daunorubicin in AML

Daunorubicin's cytotoxic effects are orchestrated through the modulation of several critical intracellular signaling pathways.

DNA Damage and Apoptosis Induction

The DNA damage inflicted by Daunorubicin initiates a cascade of events culminating in apoptosis, primarily through the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: DNA double-strand breaks activate the ATM (ataxia-telangiectasia mutated) kinase, which in turn phosphorylates and activates the p53 tumor suppressor protein.[1] Activated p53 promotes the transcription of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Puma.[1] These proteins lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.

-

Extrinsic (Death Receptor) Pathway: Daunorubicin can also upregulate the expression of death receptors like Fas (CD95) on the surface of leukemia cells.[1] The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the death-inducing signaling complex (DISC), which recruits and activates pro-caspase-8.[1] Activated caspase-8 can then directly activate caspase-3, or it can cleave Bid to tBid, which further amplifies the apoptotic signal through the intrinsic pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often constitutively active in AML. Interestingly, studies have shown that Daunorubicin can paradoxically activate the PI3K/Akt pathway in some AML cell lines.[5] This activation is considered an anti-apoptotic response that can contribute to drug resistance.[5] The inhibition of the PI3K/Akt pathway has been shown to enhance Daunorubicin-induced apoptosis.[5]

Quantitative Data: In Vitro Efficacy of Daunorubicin in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Daunorubicin in various AML cell lines as reported in the literature.

| Cell Line | Daunorubicin IC50 (µM) | Incubation Time (hours) | Citation |

| HL-60 | 2.52 | 24 | [6] |

| U937 | 1.31 | 24 | [6] |

| KG-1 | ~1.5 (estimated) | Not Specified | [7] |

| THP-1 | ~2.0 (estimated) | Not Specified | [7] |

| Kasumi-1 | ~0.5 (estimated) | Not Specified | [7] |

| K562 | 0.0217 | Not Specified | [8] |

| MOLM-14 | 0.0081 | Not Specified | [8] |

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used, cell density, and incubation time.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the efficacy of Daunorubicin in AML research.

General Cell Culture

-

Cell Lines: Commonly used AML cell lines include HL-60, KG-1, THP-1, and U937.[9]

-

Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Daunorubicin and to calculate its IC50 value.[7]

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Daunorubicin. Include a vehicle-treated control group.[7]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following drug treatment.[9]

-

Cell Treatment: Treat AML cells with Daunorubicin at the desired concentration (e.g., IC50) for 24-48 hours.[7]

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.[9]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[9] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of Daunorubicin on cell cycle progression.[9]

-

Cell Treatment: Treat AML cells with Daunorubicin at the desired concentration for 24 hours.[9]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[9]

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[9]

Mechanisms of Resistance to Daunorubicin in AML

Resistance to Daunorubicin is a significant clinical challenge in the treatment of AML. The primary mechanisms of resistance include:

-